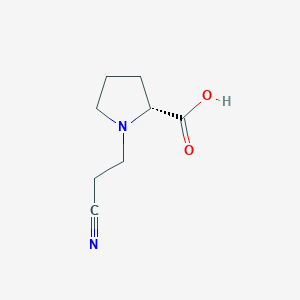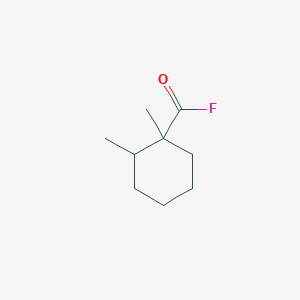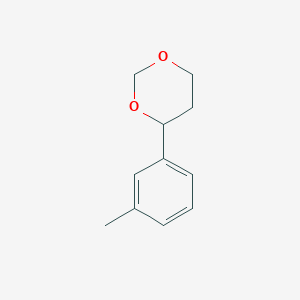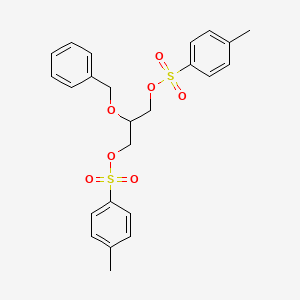
1,3-Ditosyloxy-2-benzyloxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Ditosyloxy-2-benzyloxypropane is an organic compound characterized by the presence of two tosylate groups and a benzyloxy group attached to a propane backbone
Métodos De Preparación
The synthesis of 1,3-Ditosyloxy-2-benzyloxypropane typically involves the tosylation of 1,3-dihydroxy-2-benzyloxypropaneThe reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps include:
- Protection of hydroxyl groups.
- Tosylation using tosyl chloride.
- Purification of the product through recrystallization or chromatography.
Análisis De Reacciones Químicas
1,3-Ditosyloxy-2-benzyloxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.
Elimination Reactions: Under basic conditions, the tosylate groups can be eliminated to form alkenes.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Aplicaciones Científicas De Investigación
1,3-Ditosyloxy-2-benzyloxypropane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the modification of biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of 1,3-Ditosyloxy-2-benzyloxypropane involves the reactivity of the tosylate groups. These groups are good leaving groups, making the compound highly reactive towards nucleophilic substitution reactions. The benzyloxy group can participate in various redox reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
1,3-Ditosyloxy-2-benzyloxypropane can be compared with other similar compounds such as:
1,3-Ditosyloxypropane: Lacks the benzyloxy group, making it less versatile in redox reactions.
1,3-Dibenzyloxypropane: Lacks the tosylate groups, making it less reactive towards nucleophilic substitution.
1,3-Ditosyloxy-2-methoxypropane: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
The presence of both tosylate and benzyloxy groups in this compound makes it unique and highly versatile in various chemical transformations.
Propiedades
Número CAS |
19945-19-8 |
|---|---|
Fórmula molecular |
C24H26O7S2 |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
[3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26O7S2/c1-19-8-12-23(13-9-19)32(25,26)30-17-22(29-16-21-6-4-3-5-7-21)18-31-33(27,28)24-14-10-20(2)11-15-24/h3-15,22H,16-18H2,1-2H3 |
Clave InChI |
YJTZGUWPLXSKCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
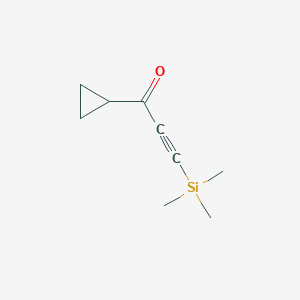
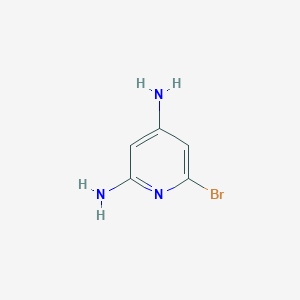
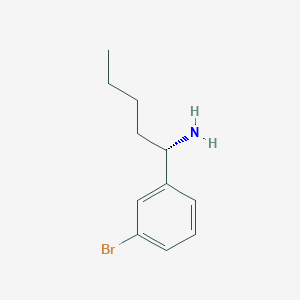
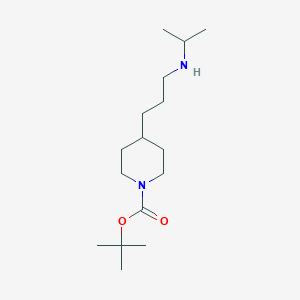
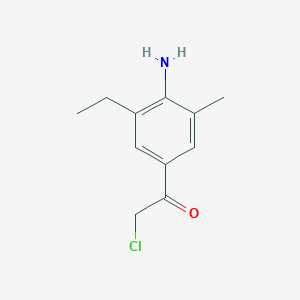
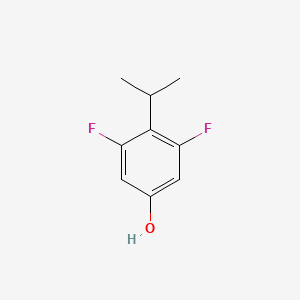
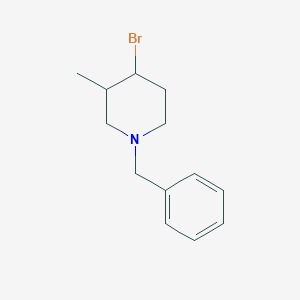
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
